![molecular formula C11H10N4OS B1393265 5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol CAS No. 1283109-16-9](/img/structure/B1393265.png)

5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol

説明

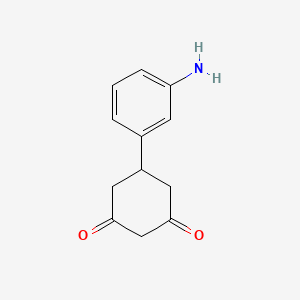

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s known for its broad range of chemical and biological properties, and it’s used as a basic core in many natural products such as histidine, purine, histamine, and DNA-based structures . Oxadiazole is another organic compound that contains an oxygen atom and two nitrogen atoms .

Synthesis Analysis

The synthesis of benzimidazole usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular structure of benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole shows both acidic and basic properties due to its amphoteric nature . It’s highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of the 1,3,4-oxadiazole moiety in conjunction with a benzimidazole unit can lead to compounds with significant anticancer activity. This is due to their ability to interact with various biological targets involved in cancer progression. The thiol group in the compound may further enhance this activity by facilitating the formation of reactive oxygen species or binding to specific proteins within cancer cells .

Antiviral and Anti-HIV Effects

The benzimidazole core is structurally similar to nucleotides, allowing it to easily integrate into biopolymers. This structural mimicry can be exploited in antiviral therapies, particularly against HIV, where the compound could inhibit viral replication by interfering with nucleic acid synthesis or protein function .

Antimicrobial and Antibacterial Properties

Compounds featuring benzimidazole and oxadiazole structures have shown promising results as antimicrobial and antibacterial agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or protein function. The sulfur donor in the thiol group can bind to essential bacterial enzymes, inhibiting their activity and leading to bacterial cell death .

Antifungal Applications

The thiosemicarbazone moiety, which is structurally related to the compound , has demonstrated antifungal properties. It can act against a variety of fungal species by disrupting cell membrane integrity or interfering with key enzymes within the fungal cells .

Enzymatic Inhibition

Enzymatic inhibition is another significant application of this compound. The benzimidazole and oxadiazole components can bind to enzyme active sites, thereby inhibiting their catalytic activity. This is particularly relevant in the design of drugs targeting enzymes that are overexpressed or mutated in certain diseases .

Antioxidant Properties

The compound’s ability to donate electrons due to the presence of the thiol group can be harnessed in antioxidant applications. It can neutralize free radicals, which are harmful byproducts of cellular metabolism that can lead to oxidative stress and subsequent cellular damage .

将来の方向性

特性

IUPAC Name |

5-[2-(1H-benzimidazol-2-yl)ethyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4OS/c17-11-15-14-10(16-11)6-5-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H,12,13)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFZWYRZCCKVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=NNC(=S)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B1393182.png)

![1-[(tert-Butoxy)carbonyl]-2-{[(tert-butoxy)-carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1393184.png)

![exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1393186.png)

![2-[3-(Methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]-benzoic acid](/img/structure/B1393187.png)

![Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1393189.png)

![8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393190.png)

![8-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393192.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1393194.png)

![3-methyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1393197.png)

![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393200.png)

![3-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1393203.png)